molecular formula C22H18N4O4 B3568390 N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3-nitrobenzamide

N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3-nitrobenzamide

Cat. No.: B3568390
M. Wt: 402.4 g/mol
InChI Key: NGZJVHNIXFZJDN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a benzoxazole ring (a type of heterocyclic compound), a nitrobenzamide group, and a dimethylamino phenyl group. These types of compounds are often used in the development of dyes, pigments, and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through palladium-catalyzed cyclization processes or reactions with N-C-N dinucleophiles . Another common method involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would be expected to have a benzoxazole ring, a nitrobenzamide group, and a dimethylamino phenyl group. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the nitro group, the benzoxazole ring, and the dimethylamino group. These groups could participate in a variety of chemical reactions, including cycloaddition reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity, while the benzoxazole ring could influence its stability . The exact properties would need to be determined through experimental analysis .

Safety and Hazards

While specific safety and hazard information for this compound was not found, similar compounds can pose risks. For example, they may be harmful if inhaled, cause skin or eye irritation, or be hazardous to the environment . Always handle chemicals with appropriate safety precautions.

Future Directions

The future research directions for this compound could include further exploration of its potential uses in the development of dyes, pigments, and pharmaceuticals . Additionally, more detailed studies of its physical and chemical properties, as well as its safety and environmental impact, could be beneficial .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-25(2)17-9-6-14(7-10-17)22-24-19-13-16(8-11-20(19)30-22)23-21(27)15-4-3-5-18(12-15)26(28)29/h3-13H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZJVHNIXFZJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3-nitrobenzamide
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N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3-nitrobenzamide

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